molecular formula C14H13N3 B111979 1-Benzyl-1,3-benzodiazol-4-amine CAS No. 155242-92-5

1-Benzyl-1,3-benzodiazol-4-amine

Cat. No. B111979
CAS RN: 155242-92-5
M. Wt: 223.27 g/mol
InChI Key: CCLYBXATLKLSKT-UHFFFAOYSA-N
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Description

“1-Benzyl-1,3-benzodiazol-4-amine” is a chemical compound with the molecular formula C14H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in various scientific literature . The synthesis process often involves the reaction of benzylamine with other reagents to form the benzodiazole ring structure .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to a benzodiazole ring, which contains two nitrogen atoms . The molecular weight of the compound is 223.27 g/mol .


Chemical Reactions Analysis

“this compound” and its derivatives have been found to exhibit a broad range of chemical and biological properties . They have been used as synthons in the development of new drugs .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 223.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 223.110947427 g/mol .

Scientific Research Applications

Antitumor Properties

1-Benzyl-1,3-benzodiazol-4-amine derivatives exhibit selective and potent antitumor properties, both in vitro and in vivo. These compounds are activated and metabolized by cytochrome P450 1A1, leading to active metabolites that can cause cellular damage. Modifications such as isosteric replacement and amino acid conjugation have been explored to enhance their stability and solubility, thus improving their therapeutic potential. Notably, prodrugs of these derivatives show promising efficacy in retarding the growth of breast and ovarian xenograft tumors, with manageable side effects, making them suitable for clinical evaluation (Bradshaw et al., 2002).

Corrosion Inhibition

This compound derivatives have also been explored for their corrosion inhibition capabilities. Research has shown that these compounds can serve as effective inhibitors against the corrosion of mild steel in acidic environments. The efficiency of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that reduces corrosion rates. This application is significant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal structures and machinery (Nayak & Bhat, 2023).

Polymer Modification

The incorporation of benzodiazole derivatives into polymers has led to the development of novel materials with enhanced properties. For example, aromatic poly(ether-imide)s bearing pendant benzazole groups have been synthesized, displaying high thermal stability and glass transition temperatures. These materials are of interest for high-performance applications due to their improved mechanical and thermal properties, making them suitable for use in aerospace, automotive, and electronic industries (Toiserkani, 2011).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for their antimicrobial activities. These compounds have shown significant activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains. The antimicrobial activity is particularly relevant in the development of new drugs and treatments for various infections, highlighting the potential of these compounds in pharmaceutical applications (Amnerkar et al., 2015).

Future Directions

The future directions for “1-Benzyl-1,3-benzodiazol-4-amine” and its derivatives are promising. Given their broad range of chemical and biological properties, these compounds have the potential to be developed into new drugs for various therapeutic applications .

properties

IUPAC Name

1-benzylbenzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-12-7-4-8-13-14(12)16-10-17(13)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYBXATLKLSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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